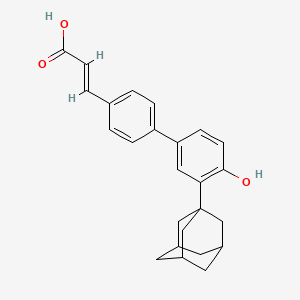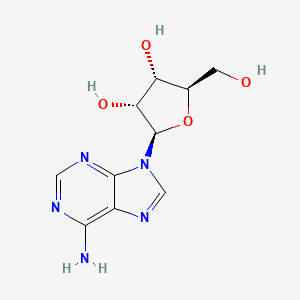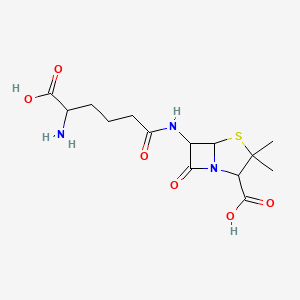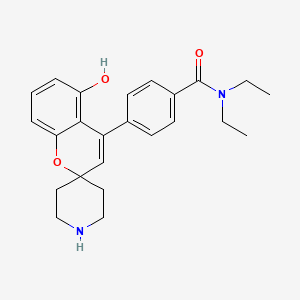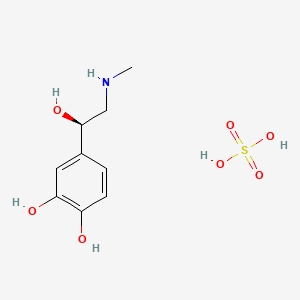![molecular formula C14H14N2O3 B1665092 1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 216774-38-8](/img/structure/B1665092.png)
1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
“1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C14H14N2O3 . It has a molecular weight of 258.27 g/mol . The compound is also known by several synonyms, including “1-(4-morpholinophenyl)-1H-pyrrole-2,5-dione” and "N-(4-Morpholinophenyl)maleimide" .
Synthesis Analysis
A related compound, a novel 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP) diamine monomer, was synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . This was followed by a one-step homopolymerization of MPAP and different dianhydrides to synthesize three new polyimides (PIs) .
Molecular Structure Analysis
The compound’s structure includes a morpholine ring attached to a phenyl group, which is further connected to a pyrrole-2,5-dione group . The InChI string and Canonical SMILES for the compound are available .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.27 g/mol and a computed XLogP3 value of 0.8 . It has no hydrogen bond donors but has four hydrogen bond acceptors . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are both 258.10044231 g/mol . The topological polar surface area of the compound is 49.8 Ų .
Applications De Recherche Scientifique
Gas Separation Membranes
1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione: has been utilized in the synthesis of novel homopolyimides containing morpholine groups, which are significant in the field of gas separation . These polymers exhibit high thermal performance and excellent thermal stability, making them suitable for applications such as:
Orientations Futures
Future research could focus on further elucidating the chemical properties and potential applications of “1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione”. Given the interest in related compounds for their potential in various applications, such as gas separation , this compound may also have potential uses that have yet to be explored.
Mécanisme D'action
Target of Action
The primary target of 1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione, also known as LY-294002, is Phosphatidylinositol 3-kinase (PI3K) . PI3K is a family of protein kinases that play an important role in regulating various cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
LY-294002 acts as a specific inhibitor of PI3K . It binds to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition disrupts the activation of downstream targets, including Akt, a key player in multiple cellular processes .
Biochemical Pathways
The inhibition of PI3K by LY-294002 affects the PI3K/Akt signaling pathway . This pathway is involved in cellular processes such as cell cycle progression, apoptosis, and glucose metabolism. By inhibiting PI3K, LY-294002 prevents the activation of Akt, thereby affecting these processes .
Pharmacokinetics
It’s known that the compound has poor water solubility, which may affect its absorption and distribution in the body . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of LY-294002.
Result of Action
The inhibition of PI3K by LY-294002 has been shown to induce apoptosis in many cell types . This is likely due to the disruption of the PI3K/Akt pathway, which plays a key role in promoting cell survival . Additionally, LY-294002 has been shown to attenuate ischemia/reperfusion-induced cardiac dysfunction in normotensive and hypertensive diabetic animals .
Action Environment
The action of LY-294002 can be influenced by various environmental factors. For instance, the compound is sensitive to light, and its stability can be affected by exposure to high temperatures or air . Therefore, it’s important to store LY-294002 in a dark, sealed, and dry place to maintain its efficacy .
Propriétés
IUPAC Name |
1-(4-morpholin-4-ylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13-5-6-14(18)16(13)12-3-1-11(2-4-12)15-7-9-19-10-8-15/h1-6H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBAXWAPIROUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351392 | |
| Record name | 1-[4-(Morpholin-4-yl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione | |
CAS RN |
216774-38-8 | |
| Record name | 1-[4-(Morpholin-4-yl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)

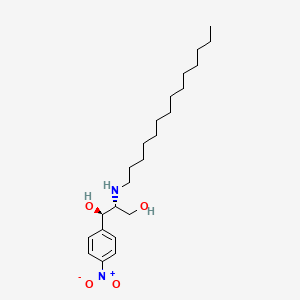

![5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1665016.png)

![2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide](/img/structure/B1665018.png)

